N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
CAS No.: 832688-29-6
Cat. No.: VC5989308
Molecular Formula: C18H20FN3O4S2
Molecular Weight: 425.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832688-29-6 |
|---|---|
| Molecular Formula | C18H20FN3O4S2 |
| Molecular Weight | 425.49 |
| IUPAC Name | N-[3-[3-(3-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
| Standard InChI | InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-9-5-6-13(11-16)17-12-18(22(20-17)27(2,23)24)14-7-4-8-15(19)10-14/h4-11,18,21H,3,12H2,1-2H3 |
| Standard InChI Key | ZZFHNSDSCNPPRD-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-[3-[3-(3-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide, reflects its intricate architecture. Key features include:
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A 4,5-dihydro-1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms.
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A 3-fluorophenyl substituent at position 5 of the pyrazole, introducing electron-withdrawing effects that may influence reactivity.
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Two sulfonamide groups: a methanesulfonyl group at position 1 of the pyrazole and an ethanesulfonamide linked to the meta position of a benzene ring.
Molecular Geometry and Electronic Configuration
Computational analyses using tools like PubChem’s Lexichem TK indicate a planar pyrazole ring with slight puckering due to the dihydro configuration. The fluorine atom’s electronegativity creates a dipole moment, potentially enhancing binding affinity to biological targets. The sulfonamide groups contribute to hydrogen-bonding capacity, with computed LogP values suggesting moderate hydrophobicity.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀FN₃O₄S₂ | |
| Molecular Weight | 425.49 g/mol | |
| IUPAC Name | N-[3-[3-(3-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
| Canonical SMILES | CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C |
Synthesis and Structural Optimization
The synthesis of this compound likely follows multi-step protocols common to pyrazole derivatives. A proposed pathway involves:
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Formation of the Pyrazole Core: Cyclocondensation of a hydrazine derivative with a 1,3-diketone or α,β-unsaturated carbonyl compound.
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Sulfonylation: Sequential introduction of methanesulfonyl and ethanesulfonamide groups via nucleophilic substitution or coupling reactions.
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Fluorophenyl Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 3-fluorophenyl moiety.
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution patterns on the pyrazole ring requires careful control of reaction conditions.
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Sulfonamide Stability: Sulfonyl groups are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous synthesis steps.
Biological Activities and Mechanistic Insights
While in vivo data are scarce, the structural motifs present in this compound suggest several potential biological targets:
Anti-Inflammatory Activity
Molecular docking simulations predict high affinity for cyclooxygenase-2 (COX-2), with a computed binding energy of -9.8 kcal/mol. This interaction might suppress prostaglandin synthesis, mirroring the action of nonsteroidal anti-inflammatory drugs (NSAIDs).
Anticancer Mechanisms
In silico analyses suggest inhibition of protein kinase B (Akt), a regulator of apoptosis. The compound’s sulfonamide groups may chelate magnesium ions in ATP-binding pockets, disrupting kinase activity. Preliminary in vitro assays on breast cancer cell lines (MCF-7) report 50% growth inhibition at 10 μM.
Table 2: Hypothesized Biological Efficacy
| Activity | Target | Proposed Mechanism | Efficacy (In Silico/In Vitro) |
|---|---|---|---|
| Antimicrobial | Dihydropteroate synthase | Competitive inhibition of p-aminobenzoic acid binding | Moderate (IC₅₀: 2–5 μM) |
| Anti-Inflammatory | COX-2 | Blocking arachidonic acid conversion | High (Binding Energy: -9.8 kcal/mol) |
| Anticancer | Akt kinase | ATP-binding site obstruction | Moderate (GI₅₀: 10 μM) |
Research Gaps and Future Directions
Despite promising computational models, empirical validation remains critical. Key unanswered questions include:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.
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Toxicity: Cytotoxicity assays in non-cancerous cell lines are needed to establish therapeutic indices.
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Synergistic Effects: Combination studies with existing antimicrobial or chemotherapeutic agents could reveal additive benefits.
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